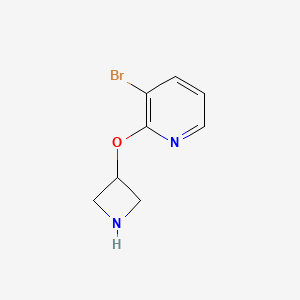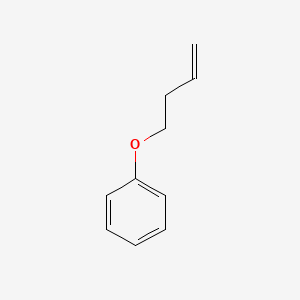
Allylanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allylanisole: 4-allylanisole , is a naturally occurring organic compound found in various essential oils, including basil, tarragon, and fennel. It is a phenylpropanoid with the chemical formula C₁₀H₁₂O and is known for its sweet, anise-like aroma. This compound is widely used in the fragrance and flavor industries due to its pleasant scent and taste .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allylanisole can be synthesized through several methods. One common synthetic route involves the O-alkylation of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrially, this compound is often obtained through the fractional distillation of essential oils, particularly from basil. The essential oil is subjected to steam distillation, followed by fractional distillation to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allylanisole can undergo oxidation reactions to form various oxidation products. For example, oxidation with can yield .
Reduction: Reduction of this compound can be achieved using over a to produce .
Substitution: this compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid as a catalyst.
Major Products Formed:
4-allylphenol: (oxidation)
4-propylanisole: (reduction)
4-allyl-2-nitroanisole: (substitution)
Wissenschaftliche Forschungsanwendungen
Chemistry: Allylanisole is used as a reference standard in analytical chemistry for the analysis of essential oils. It is also employed in the synthesis of various organic compounds due to its reactive allyl group .
Biology: In biological research, this compound is studied for its potential insecticidal properties. It acts as a repellent for certain insect species, making it a candidate for natural pest control methods .
Medicine: this compound has shown potential antimicrobial and anti-inflammatory properties. It is being investigated for its ability to inhibit the growth of certain bacteria and reduce inflammation in biological systems .
Industry: In the fragrance and flavor industries, this compound is used to impart a sweet, anise-like aroma to various products, including perfumes, soaps, and food items .
Wirkmechanismus
The mechanism of action of allylanisole involves its interaction with various molecular targets. For instance, its insecticidal properties are attributed to its ability to interfere with the nervous system of insects, leading to paralysis and death. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Anethole: Anethole is another phenylpropanoid with a similar structure to allylanisole. It is found in anise and fennel and has a sweet, licorice-like aroma.
Eugenol: Eugenol is a phenylpropanoid found in clove oil. It has a spicy, clove-like aroma and is used in dentistry for its analgesic properties.
Uniqueness of this compound: this compound is unique due to its specific combination of an allyl group and a methoxy group attached to the benzene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
56182-34-4 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
but-3-enoxybenzene |
InChI |
InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |
InChI-Schlüssel |
VASBMTKQLWDLDL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid](/img/structure/B13554358.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13554361.png)
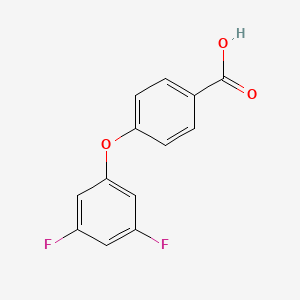
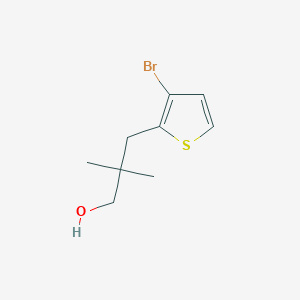
![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)
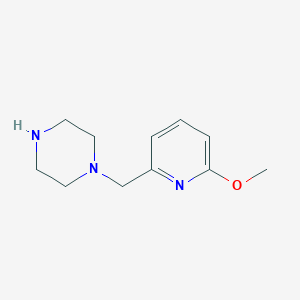
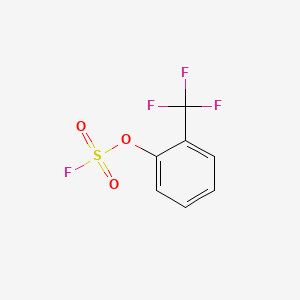
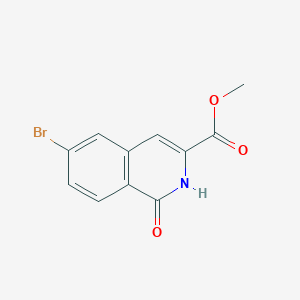

![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)


